molecular formula C22H20N4O4S B2493180 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941926-10-9

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2493180
CAS RN: 941926-10-9
M. Wt: 436.49
InChI Key: FKYRZMLGWRSDHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step chemical reactions, starting from simpler precursors. For instance, substituted benzamides with thiazole groups have been synthesized through various methods, including condensation reactions and the use of catalysts to improve yield and selectivity. A notable synthesis involves the use of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors, highlighting the importance of specific functional groups in achieving desired biological activities (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and biological activity. Studies involving X-ray crystallography and NMR spectroscopy are common for elucidating the structure. For example, compounds with thiazole and pyridine groups have been structurally characterized to determine their conformation and potential binding sites, which are essential for their activity as inhibitors or receptors (Gebeyehu et al., 1983).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions with biological targets, such as enzymes or receptors. The presence of benzo[d]thiazole and pyridine rings can significantly influence the molecule's binding affinity and selectivity. For instance, thiazole-aminopiperidine hybrids have been investigated for their inhibitory activity against specific enzymes, showcasing the role of molecular design in enhancing biological efficacy (Jeankumar et al., 2013).

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Palkar et al. (2017) focused on the synthesis of novel Schiff bases derived from the 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, suggesting potential applications in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Anticancer and Antimicrobial Applications

  • Abu‐Hashem et al. (2020) synthesized novel compounds based on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, along with COX-1/COX-2 inhibition, showing potential as therapeutic agents against cancer and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Design and Synthesis for EGFR Inhibition

  • Zhang et al. (2017) designed and synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. These compounds demonstrated moderate to excellent potency against various cancer cell lines, suggesting their potential in cancer therapy (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).

Synthesis and Evaluation of GyrB Inhibitors

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(13-7-8-16-17(10-13)30-12-29-16)26-22-25-19-15(5-3-6-18(19)31-22)21(28)24-11-14-4-1-2-9-23-14/h1-2,4,7-10,15H,3,5-6,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRZMLGWRSDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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